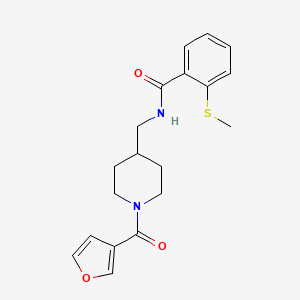

N-((1-(呋喃-3-羰基)哌啶-4-基)甲基)-2-(甲硫基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide" is a novel molecule that may be related to the derivatives of furan-containing compounds as described in the provided papers. These compounds have been synthesized for potential pharmacological applications, such as antidepressant and antianxiety activities , as well as therapeutic agents for Alzheimer's disease . The furan moiety, a common feature in these compounds, is known for its presence in various bioactive molecules.

Synthesis Analysis

The synthesis of related furan-containing compounds involves several steps, starting with the formation of furan-2-yl derivatives through reactions like Claisen Schmidt condensation . Subsequent cyclization with hydroxylamine hydrochloride leads to the formation of oxazoles . In another approach, furan-2-carbonyl chloride is reacted with amines to give furan-2-carboxamides, which are further processed to yield thiazole-fused benzimidazoles . Although the exact synthesis of "N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide" is not detailed, similar synthetic strategies involving furan derivatives and amide formation could be inferred.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques, including IR, 1H NMR, 13C-NMR, and Mass spectrometry . These techniques provide detailed information about the functional groups, the molecular framework, and the substitution pattern on the furan ring. The presence of the furan moiety, piperazine or piperidine ring, and benzamide group are key structural features that can be analyzed to understand the molecular interactions and properties of the compound .

Chemical Reactions Analysis

The chemical reactivity of furan-containing compounds includes their ability to undergo Mannich reactions to introduce piperazine moieties , as well as reactions with P2S5 in pyridine to form thiazole derivatives . These reactions are crucial for the diversification of the molecular scaffold and for enhancing the biological activity of the compounds. The specific chemical reactions for "N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide" would likely involve amide bond formation and the introduction of a methylthio group.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of the furan ring, amide linkage, and substituted phenyl groups can affect the lipophilicity, solubility, and overall pharmacokinetic profile . The molecular docking studies, as mentioned in paper , suggest that the structural features of these compounds can be fine-tuned to target specific enzymes, such as butyrylcholinesterase, which is relevant in the context of Alzheimer's disease. The physical properties such as melting point, solubility, and stability can be deduced from the structural analogs provided in the papers.

科学研究应用

合成和抗乙酰胆碱酯酶活性

一项研究重点关注 1-苄基-4-[2-(N-苯甲酰氨基)乙基]哌啶衍生物的合成,评估其抗乙酰胆碱酯酶 (anti-AChE) 活性。研究发现,用一个庞大的部分取代苯甲酰胺会显著增加活性。这些化合物,特别是 IC50 为 0.56 nM 的化合物,显示出大鼠脑中乙酰胆碱含量显着增加,表明具有作为抗痴呆剂的潜力 (Sugimoto 等人,1990)。

合成和反应性

另一项研究工作描述了 N-(1-萘基)呋喃-2-甲酰胺的合成及其转化为硫代酰胺,然后氧化生成 2-(呋喃-2-基)苯并[e][1,3]苯并噻唑。该化合物经历了各种亲电取代反应,展示了呋喃-2-甲酰胺衍生物在合成有机化学中的多功能性 (Aleksandrov 和 El’chaninov,2017)。

苯甲酰胺和金属配合物的生物活性

对苯甲酰胺及其铜和钴配合物的生物活性的研究揭示了它们的抗菌潜力。该研究合成了新的苯甲酰胺及其金属配合物,表明铜配合物表现出比游离配体更好的抗菌活性,突出了该化合物在开发新的抗菌剂中的潜力 (Khatiwora 等人,2013)。

合成和 PET 成像应用

一种针对 CSF1R(一种小胶质细胞特异性标记物)的 PET 放射性示踪剂,利用了一种衍生物来对活化的小胶质细胞和体内神经炎症进行成像。这证明了该化合物在神经科学研究中的相关性及其在研究各种神经精神疾病中的潜力 (Horti 等人,2019)。

合成和构效关系

合成了带有杂环呋喃和哌嗪环的苯甲酰胺衍生物,并评估了它们的酶抑制和溶血活性,表明它们具有作为丁酰胆碱酯酶抑制剂的潜力。这项研究突出了该化合物在设计治疗目的的抑制剂中的应用 (Abbasi 等人,2020)。

属性

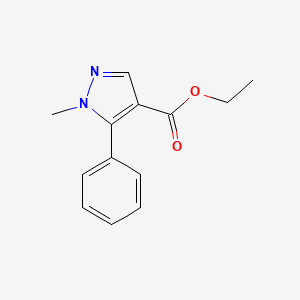

IUPAC Name |

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-25-17-5-3-2-4-16(17)18(22)20-12-14-6-9-21(10-7-14)19(23)15-8-11-24-13-15/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTROBZRNKDMUKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3010587.png)

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3010588.png)

![N-(3-chloro-4-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B3010589.png)

![tert-butyl N-methyl-N-[(1r,4r)-4-(methanesulfonyloxy)cyclohexyl]carbamate, trans](/img/structure/B3010592.png)

![ethyl 3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B3010594.png)

![N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B3010599.png)

![N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide](/img/structure/B3010600.png)

![4-[2-(4-Fluorophenoxy)-2-methylpropanoyl]morpholine-3-carbonitrile](/img/structure/B3010603.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-phenoxyacetamido)thiophene-3-carboxylate](/img/structure/B3010606.png)

![4-isobutyl-1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3010607.png)